![molecular formula C12H24O3SSi B14510881 1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol CAS No. 63161-39-7](/img/structure/B14510881.png)
1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Trimethoxysilyl)ethyl]bicyclo[221]heptane-2-thiol is a unique organosilicon compound that combines the structural features of a bicyclic heptane and a thiol group with a trimethoxysilyl functional group
Méthodes De Préparation
The synthesis of 1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol typically involves the reaction of bicyclo[2.2.1]heptane derivatives with trimethoxysilane in the presence of a catalyst. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Analyse Des Réactions Chimiques
1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like platinum or palladium.
Applications De Recherche Scientifique
1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its ability to form strong siloxane bonds.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is explored for its potential use in drug delivery systems and as a functional group in biomolecule conjugation.
Industry: The compound is used in the production of adhesives, sealants, and surface treatments.
Mécanisme D'action
The mechanism by which 1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. The thiol group can form disulfide bonds with other thiol-containing molecules, contributing to its reactivity and functionality in different applications .
Comparaison Avec Des Composés Similaires
1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane, 2-ethyl-: This compound lacks the thiol and trimethoxysilyl groups, making it less reactive in certain applications.
Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-: This compound has different substituents, affecting its chemical properties and reactivity.
Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-: Similar in structure but with different functional groups, leading to variations in its applications and reactivity.
Propriétés
Numéro CAS |
63161-39-7 |
|---|---|
Formule moléculaire |
C12H24O3SSi |
Poids moléculaire |
276.47 g/mol |
Nom IUPAC |
1-(2-trimethoxysilylethyl)bicyclo[2.2.1]heptane-2-thiol |
InChI |
InChI=1S/C12H24O3SSi/c1-13-17(14-2,15-3)7-6-12-5-4-10(9-12)8-11(12)16/h10-11,16H,4-9H2,1-3H3 |
Clé InChI |
UPMWHZMJDNLLKQ-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCC12CCC(C1)CC2S)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


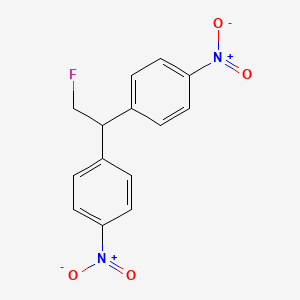
![Trimethyl{3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane](/img/structure/B14510804.png)
![2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid](/img/structure/B14510829.png)
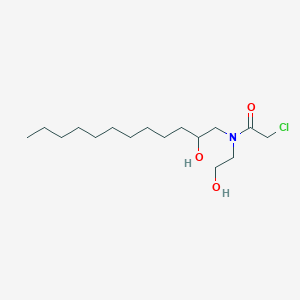
![3-[(6-Hydroxyhexyl)amino]propane-1-sulfonic acid](/img/structure/B14510837.png)
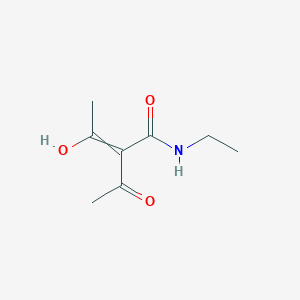

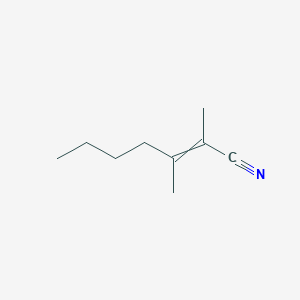
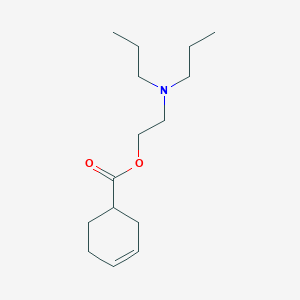

![2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14510889.png)
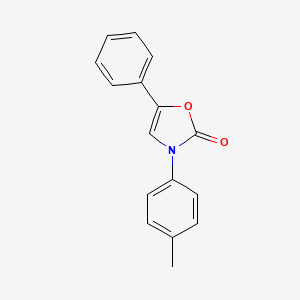
![1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14510892.png)

